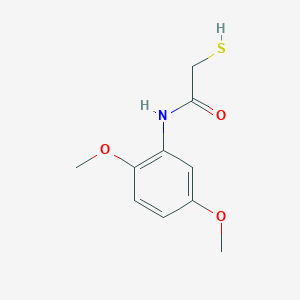

N-(2,5-dimethoxyphenyl)-2-mercaptoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,5-Dimethoxyphenyl)-2-mercaptoacetamide (DMMA) is an organosulfur compound with a variety of applications in scientific research. DMMA is a derivative of acetamide, a widely used organic compound, and has a sulfur-containing mercapto group. DMMA is a colorless solid at room temperature and is soluble in water and organic solvents. It is a versatile compound that has been used in many different areas of research, including pharmacology, biochemistry, and biotechnology.

Scientific Research Applications

- Research has focused on understanding its binding affinity for 5-HT2A receptors and its impact on neural pathways associated with hallucinogenic effects .

- Toxicity : Case reports describe adverse effects, including tachycardia, hypertension, hallucinations, rhabdomyolysis, acute kidney injury, and fatalities. The compound poses serious health risks .

- Researchers have identified metabolites of 25I-NBOMe in urine samples and liver microsomes. These metabolites, such as 2’-desmethyl and 5’-desmethyl, serve as potential biomarkers for detecting 25I-NBOMe usage .

- Scientists have developed analytical techniques to detect 25I-NBOMe in biological samples. These methods include liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) .

- Regulatory agencies monitor its availability and use, especially due to its online presence as a “legal” alternative to other hallucinogens .

Pharmacological Properties and Mechanism of Action

Behavioral Effects and Toxicity

Metabolism and Biomarkers

Analytical Methods for Detection

Public Health Concerns

Risk Assessment and Legal Implications

Mechanism of Action

Target of Action

Many compounds with a structure similar to “N-(2,5-dimethoxyphenyl)-2-mercaptoacetamide” are known to interact with serotonin receptors, particularly the 5-HT2A receptor . The 5-HT2A receptor is a subtype of the serotonin receptor and plays a key role in the function of the central nervous system, particularly in the pathways for cognition and perception .

Mode of Action

These compounds typically act as agonists at their target receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound would bind to the 5-HT2A receptor and mimic the action of serotonin, triggering a response in the neuron .

Biochemical Pathways

Activation of the 5-ht2a receptor has been associated with several downstream effects, including the release of neurotransmitters like dopamine and glutamate .

Pharmacokinetics

Similar compounds are known to be metabolized in the liver, often involving cytochrome p450 enzymes . They are usually absorbed orally or nasally .

Result of Action

Compounds acting on the 5-ht2a receptor can have various effects, including changes in perception, mood, and cognitive processes .

properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-13-7-3-4-9(14-2)8(5-7)11-10(12)6-15/h3-5,15H,6H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEXTMWSTYMCQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(1-benzofuran-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B2527835.png)

![6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2527836.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2527841.png)

![N-(2-chlorophenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2527842.png)

![N-(4-ethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2527845.png)

![5-chloro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2527849.png)

![1-Aminospiro[4.4]nonane-1-carboxylic acid](/img/structure/B2527850.png)

![7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione](/img/structure/B2527856.png)